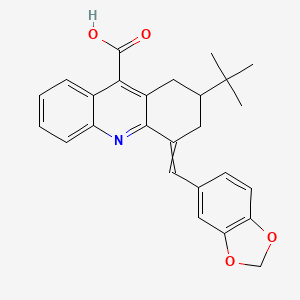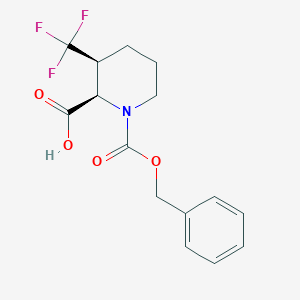
4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with a unique structure that combines a benzodioxole moiety with a tetrahydroacridine core
准备方法
合成路线和反应条件
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸的合成通常涉及多步过程。一种常见的方法包括以下步骤:
苯并二氧杂环戊烯部分的形成: 此步骤涉及邻苯二酚与甲醛反应形成苯并二氧杂环戊烯环。
四氢吖啶核心的合成: 此步骤涉及在酸性或碱性条件下使适当的前体环化,以形成四氢吖啶结构。
苯并二氧杂环戊烯和四氢吖啶单元的偶联: 此步骤涉及使用偶联试剂,例如EDCI或DCC,将苯并二氧杂环戊烯部分连接到四氢吖啶核心。
羧酸基团的引入: 此步骤涉及将合适的先驱体氧化以引入羧酸官能团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器,自动化合成平台和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应,以还原特定的官能团。
取代: 该化合物可以根据取代基的性质和反应条件进行亲核或亲电取代反应。
常用试剂和条件
氧化: 高锰酸钾,三氧化铬和过氧化氢。
还原: 硼氢化钠,氢化铝锂和催化氢化。
取代: 卤化试剂,亲核试剂和亲电试剂。
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元,以及用作各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌,抗病毒和抗癌特性。
医学: 探索其潜在的治疗应用,例如在开发治疗各种疾病的新药中。
工业: 用于生产具有特定性质的特种化学品和材料。
作用机理
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸的作用机理涉及其与特定分子靶标和途径的相互作用。苯并二氧杂环戊烯部分可能与酶或受体相互作用,调节其活性。四氢吖啶核心可能与DNA插入或与蛋白质相互作用,影响其功能。羧酸基团也可能在与特定靶标结合中发挥作用。
作用机制
The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydroacridine core may intercalate with DNA or interact with proteins, affecting their function. The carboxylic acid group may also play a role in binding to specific targets.
相似化合物的比较
类似化合物
4-(2H-1,3-苯并二氧杂环戊烯-5-基)苯甲酸: 共享苯并二氧杂环戊烯部分,但缺少四氢吖啶核心。
2-{[(2H-1,3-苯并二氧杂环戊烯-5-基)(羟基)亚甲基]氨基}乙酸: 含有类似的苯并二氧杂环戊烯结构,但在整体分子框架上有所不同。
独特性
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-2-叔丁基-1,2,3,4-四氢吖啶-9-羧酸的独特之处在于它结合了苯并二氧杂环戊烯和四氢吖啶结构,赋予了独特的化学和生物特性。这种独特性使其成为各种科学和工业应用的宝贵化合物。
属性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29) |
InChI 键 |
AUMBAGOVHVKCGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)

![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)


![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)
